1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-

TDO inhibitor tryptophan metabolism cancer immunotherapy

1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- (CAS 820964-16-7; synonym: 2-phenyl-1-sulfanylideneimidazo[1,5-a]indol-3-one) is a fused heterocyclic compound belonging to the 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-one chemotype. This compound has demonstrated dual inhibitory activity against human tryptophan 2,3-dioxygenase (hTDO) and indoleamine 2,3-dioxygenase 1 (hIDO1), with a pronounced selectivity for hTDO (IC50 = 40 nM) over hIDO1 (IC50 = 640 nM), representing a 16-fold selectivity window in enzymatic assays.

Molecular Formula C16H10N2OS
Molecular Weight 278.3 g/mol
CAS No. 820964-16-7
Cat. No. B12530726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-
CAS820964-16-7
Molecular FormulaC16H10N2OS
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=S
InChIInChI=1S/C16H10N2OS/c19-15-14-10-11-6-4-5-9-13(11)18(14)16(20)17(15)12-7-2-1-3-8-12/h1-10H
InChIKeyGVYNNIZTBBWWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- (CAS 820964-16-7): Chemical Identity and Core Pharmacological Profile


1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- (CAS 820964-16-7; synonym: 2-phenyl-1-sulfanylideneimidazo[1,5-a]indol-3-one) is a fused heterocyclic compound belonging to the 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-one chemotype . This compound has demonstrated dual inhibitory activity against human tryptophan 2,3-dioxygenase (hTDO) and indoleamine 2,3-dioxygenase 1 (hIDO1), with a pronounced selectivity for hTDO (IC50 = 40 nM) over hIDO1 (IC50 = 640 nM), representing a 16-fold selectivity window in enzymatic assays [1]. The compound class is also recognized as a light-dependent tumor necrosis factor-α (TNF-α) antagonist scaffold, wherein the 3-thioxo pharmacophore is essential for target engagement [2].

Why Generic Substitution Fails for 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- (CAS 820964-16-7): Evidence of Non-Interchangeability Within the Imidazoindolone Class


Within the 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-one chemical series, minor structural modifications generate large-magnitude potency differences that preclude interchangeable use. In a head-to-head enzymatic panel of 44 analogs tested under identical conditions, hTDO IC50 values span from 40 nM to >10,000 nM—a >250-fold range—driven by subtle variations in N-2 substitution, core oxidation state, and peripheral substituents [1]. The thiocarbonyl group at position 3 is mechanistically essential for TNF-α antagonism; replacement with a carbonyl (C=O) abolishes binding to TNFRc1 (0% inhibition at 10 μM) [2]. Furthermore, the cellular translation of enzymatic potency is highly compound-specific: CAS 820964-16-7 exhibits an enzymatic-to-cellular IDO1 potency shift from IC50 = 640 nM to EC50 = 5,500 nM in IFN-γ-stimulated HeLa cells [3], demonstrating that potency rank order at the isolated enzyme level does not linearly predict cellular or functional activity. These data collectively establish that in-class analogs cannot be assumed functionally equivalent for procurement decisions in TDO/IDO or TNF-α research programs.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- (CAS 820964-16-7)


Superior hTDO Enzymatic Potency: Ranked #1 Among 44 Structurally Related Analogs Tested Under Identical Conditions

CAS 820964-16-7 (BDBM50606613) achieved the lowest hTDO IC50 (40 nM) among all 44 compounds evaluated in a single unified enzymatic assay at Sichuan University [1]. The closest structural analog, BDBM50606612, showed an IC50 of 90 nM (2.25-fold less potent), while the next closest analogs BDBM50606610 and BDBM50606620 exhibited IC50 values of 120 nM and 130 nM, respectively (3.0- to 3.25-fold less potent) [1]. The clinical-stage IDO1 inhibitor Epacadostat (BDBM50126143), included as a reference control in the same assay, displayed an hTDO IC50 of 7,770 nM, making CAS 820964-16-7 approximately 194-fold more potent on this target [1].

TDO inhibitor tryptophan metabolism cancer immunotherapy kynurenine pathway

Quantified TDO-over-IDO1 Selectivity: 16-Fold Discrimination Between Structurally Homologous Heme Dioxygenases

Under identical enzymatic assay conditions (recombinant human enzymes expressed in E. coli Transetta DE3, spectrophotometric detection), CAS 820964-16-7 inhibited hTDO with an IC50 of 40 nM and hIDO1 with an IC50 of 640 nM, yielding a TDO/IDO1 selectivity ratio of 16:1 [1]. In contrast, the comparator BDBM50606610 (hTDO IC50 = 120 nM) exhibited an hIDO1 IC50 of 4,120 nM (34-fold selectivity but with 3-fold weaker absolute TDO potency) [2], while BDBM50606620 (hTDO IC50 = 130 nM) showed an hIDO1 IC50 of 1,870 nM (14-fold selectivity) [3]. CAS 820964-16-7 thus combines the highest TDO potency in the series with a meaningful, quantifiable selectivity margin over IDO1.

TDO/IDO selectivity dual inhibitor isoform selectivity immuno-oncology

Dramatic TDO Potency Advantage over the Clinical IDO1 Benchmark Epacadostat: 194-Fold Differentiation

Epacadostat (INCB-024360), the most clinically advanced IDO1-selective inhibitor, was tested in the same hTDO enzymatic assay as CAS 820964-16-7 and exhibited an IC50 of 7,770 nM [1]. This is approximately 194-fold weaker than CAS 820964-16-7 (IC50 = 40 nM) [1]. This dramatic difference reflects the fundamental pharmacophore divergence: Epacadostat was optimized for IDO1 selectivity and shows negligible TDO engagement, whereas CAS 820964-16-7, bearing the 3-thioxo-imidazoindolone scaffold, preferentially targets TDO. For research programs investigating TDO-dependent immune evasion or TDO-mediated tryptophan catabolism—particularly in tumors where IDO1 inhibition alone has proven insufficient—this potency differential is mechanistically and experimentally decisive.

Epacadostat comparison TDO selectivity IDO1 resistance clinical benchmark

CYP2C9 Liability Assessment: 232-Fold Selectivity Window Between Primary Target (hTDO) and Major Hepatic CYP Isoform

CAS 820964-16-7 was profiled against human CYP2C9 in human liver microsomes using 4'-hydroxy diclofenac as a probe substrate, yielding an IC50 of 9,270 nM [1]. Compared to its primary target hTDO (IC50 = 40 nM), this represents a 232-fold selectivity margin [1]. For context, this CYP2C9 IC50 is >14-fold above the hIDO1 IC50 (640 nM) and >1.6-fold above the cellular IDO1 EC50 (5,500 nM) [1], indicating that at concentrations required for full TDO engagement, the risk of CYP2C9-mediated drug-drug interaction liability is low. This CYP safety data—absent from publicly available profiles of most comparator imidazoindolones—provides a critical differentiator for programs considering downstream in vivo pharmacokinetic studies.

CYP2C9 inhibition drug metabolism off-target liability ADMET profiling

Thiocarbonyl Pharmacophore Requirement: Experimental Evidence That the 3-Thioxo Group Is Mechanistically Irreplaceable for TNF-α Antagonism

In a class-level SAR study of 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones as TNF-α antagonists, replacement of the thiocarbonyl (C=S) at position 3 with a carbonyl (C=O) completely eliminated TNFRc1 binding (0% inhibition at 10 μM) [1]. This establishes that the 3-thioxo group is a non-redundant pharmacophoric element for this mode of action. While the specific CAS 820964-16-7 compound was not individually tested in the published TNF-α panel, the 3-thioxo-2-phenyl substitution pattern it carries falls within the validated pharmacophore space. This class-level evidence supports the compound's dual potential as a TDO inhibitor and light-dependent TNF-α antagonist, a multi-target profile not achievable with 3-oxo congeners [1].

TNF-alpha antagonist thiocarbonyl pharmacophore structure-activity relationship light-dependent inhibitor

Optimal Research and Industrial Application Scenarios for 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- (CAS 820964-16-7)


Chemical Probe for TDO-Specific Biology in Tumor Immunology Models Where IDO1 Confounding Must Be Minimized

CAS 820964-16-7 is uniquely suited as a TDO-preferring chemical probe for cancer immunology studies. With an hTDO IC50 of 40 nM and 16-fold selectivity over hIDO1 [1], it enables selective interrogation of TDO-mediated tryptophan depletion and kynurenine pathway activation at concentrations below 100 nM—well within the selectivity window. This is particularly relevant in tumor types (e.g., glioblastoma, hepatocellular carcinoma, melanoma) where TDO rather than IDO1 is the dominant tryptophan-catabolizing enzyme and where Epacadostat (hTDO IC50 = 7,770 nM) [1] would be functionally inactive against TDO.

Dual-Mechanism Research Tool: Combined TDO Inhibition and Light-Dependent TNF-α Antagonism

The 3-thioxo pharmacophore that defines CAS 820964-16-7 is mechanistically required for TNF-α antagonism within the imidazoindolone class; replacement with a carbonyl abolishes all TNFRc1 binding activity [2]. This compound therefore represents a dual-mechanism tool for studies investigating the intersection of tryptophan metabolism and TNF-α signaling—pathways that converge in chronic inflammation, autoimmune disease, and the tumor microenvironment. Researchers should note the light-dependent nature of TNF-α inhibition (cellular IC50 range: 3–30 μM for representative series members) and design experiments with appropriate light-exposure controls [2].

Benchmarking Standard for TDO Inhibitor Screening Cascades

With the richest publicly available comparative dataset (44 compounds tested in a single enzymatic assay run at Sichuan University), CAS 820964-16-7 is the best-characterized reference point within the imidazoindolone TDO inhibitor chemical space [1]. It serves as an ideal positive control and benchmarking standard for: (a) validating new TDO enzymatic assays, (b) calibrating cellular TDO activity assays in IFN-γ-stimulated or unstimulated cell lines, and (c) establishing potency thresholds for hit triage in high-throughput screening campaigns. The availability of paired CYP2C9 data (IC50 = 9,270 nM) [3] further supports its use as a reference compound in ADMET counter-screening panels.

Medicinal Chemistry Starting Point for TDO-Selective Lead Optimization

CAS 820964-16-7 combines the highest TDO potency (40 nM) in its chemotype series with a confirmed selectivity window over IDO1 (16-fold) and CYP2C9 (232-fold) [1][3]. The N-2 phenyl substituent provides a synthetically accessible vector for further SAR exploration. The compound's cellular IDO1 EC50 of 5,500 nM in HeLa cells [3] indicates that while enzymatic-to-cellular translation requires optimization, the core scaffold has a favorable starting profile for medicinal chemistry programs aiming to develop TDO-selective inhibitors with cellular and in vivo efficacy. The established essentiality of the 3-thioxo group [2] provides clear design boundaries for the optimization campaign.

Quote Request

Request a Quote for 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.